molecular formula C15H9BrN2O4 B8172090 2-(4-Bromo-2-nitrobenzyl)isoindoline-1,3-dione

2-(4-Bromo-2-nitrobenzyl)isoindoline-1,3-dione

Cat. No.: B8172090
M. Wt: 361.15 g/mol
InChI Key: KYNIXKVXBQFJIS-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-nitrobenzyl)isoindoline-1,3-dione is a compound belonging to the class of isoindoline-1,3-diones These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-nitrobenzyl)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . The reaction is carried out under reflux conditions in a suitable solvent such as toluene. The process involves heating the reactants for an extended period, usually 24 hours, to ensure complete reaction and formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as solventless reactions and the use of environmentally friendly reagents, are also being explored to make the production process more sustainable .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromo-2-nitrobenzyl)isoindoline-1,3-dione is unique due to the presence of both bromo and nitro groups on the benzyl ring.

Properties

IUPAC Name

2-[(4-bromo-2-nitrophenyl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrN2O4/c16-10-6-5-9(13(7-10)18(21)22)8-17-14(19)11-3-1-2-4-12(11)15(17)20/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYNIXKVXBQFJIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=C(C=C(C=C3)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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